molecular formula C6H6BrNO B045229 (6-Bromopyridin-3-yl)methanol CAS No. 122306-01-8

(6-Bromopyridin-3-yl)methanol

Cat. No. B045229
M. Wt: 188.02 g/mol
InChI Key: QPPDKOIDAYZUHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis routes for similar compounds typically involve condensation reactions, where (6-methylpyridin-2-yl)methanol acts as a precursor. For instance, the condensation of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde without catalyst or solvent can yield unexpected compounds through crystal formation, showcasing the synthetic versatility of related pyridinyl methanol derivatives (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Molecular Structure Analysis

The molecular and crystalline structures of these compounds, as determined by single-crystal X-ray diffraction, reveal symmetrical molecules with intramolecular hydrogen bonds. Such structural features contribute to their stability and potential for forming unique crystal systems, as seen in derivatives of pyridinyl methanol compounds (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Chemical Reactions and Properties

Chemical properties, such as reactivity with nucleophiles and electrophiles, are crucial for understanding the compound's behavior in various chemical reactions. For example, Schiff base formation and reactions with metal chelates demonstrate the compound’s reactivity and potential for forming coordination complexes (Wang, Nong, Sht, & Qi, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. For example, the planarity and intramolecular hydrogen bonds observed in related compounds suggest high crystallinity and specific solubility characteristics (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Chemical Properties Analysis

The compound's chemical properties, such as acidity, basicity, and nucleophilicity, are integral to its reactivity and applications in synthesis. Studies on similar compounds have highlighted their potential as intermediates in organic synthesis and coordination chemistry, owing to their reactive functional groups and ability to form stable complexes (Wang, Nong, Sht, & Qi, 2008).

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : “(6-Bromopyridin-3-yl)methanol” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of the desired end product. In this case, “(6-Bromopyridin-3-yl)methanol” could be used in the synthesis of various pharmaceutical drugs.
  • Heavy Metal Ion Adsorption

    • Field : Environmental Science and Pollution Research
    • Application : A study has shown that “(6-Bromopyridin-3-yl)methanol” can be used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
    • Method : The SBPC was fabricated through air drying. The adsorbent’s carboxyl and hydroxyl groups were confirmed to eliminate various heavy metal ions in water simultaneously .
    • Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
  • Biochemical Reagent

    • Field : Life Science Research
    • Application : “(6-Bromopyridin-3-yl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Synthesis Path

    • Field : Medicinal Chemistry
    • Application : “(6-Bromopyridin-3-yl)methanol” can be used in the synthesis path of certain compounds .
  • Water Solubility Research

    • Field : Medicinal Chemistry
    • Application : “(6-Bromopyridin-3-yl)methanol” can be used in water solubility research . This is important in drug development as it can affect a drug’s absorption and distribution in the body.
  • Synthesis Path

    • Field : Medicinal Chemistry
    • Application : “(6-Bromopyridin-3-yl)methanol” can be used in the synthesis path of certain compounds .

Safety And Hazards

“(6-Bromopyridin-3-yl)methanol” may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(6-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPDKOIDAYZUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423608
Record name (6-Bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-3-yl)methanol

CAS RN

122306-01-8
Record name (6-Bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-pyridinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mechanically-stirred solution of 80 g of methyl 6-bromo-nicotinate in a mixture of 386 mL of tetrahydrofuran and 114 mL of toluene at 0° C. was added drop by drop a 1.5 molar toluene solution of diisobutyl aluminium hydride at a rate such that the temperature never exceeded 10° C. This addition took 50 minutes. 21.59 mL of methyl ethyl ketone was added to the reaction mixture while the temperature rose to 25° C. A solution of 2.58 g of NaOH in 40 mL of water was added to the reaction mixture drop by drop (CAUTION: EXOTHERMIC). 121 mL of water was added with vigorous stirring. After completion of the addition, a white solid appeared. The mixture was filtered through celite and 196 mL of toluene was used to wash the solid and filter. The filtrate was concentrated in vacuo and 48 mL of heptane was added. The mixture was cooled in an ice-salt bath for 1 hour. The precipitated solid was filtered and washed with heptane to give 62.09 g of 3-hydroxymethyl-6-bromopyridine as a solid.
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80 g
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386 mL
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114 mL
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21.59 mL
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2.58 g
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40 mL
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121 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.34 ml (1.34 mmol) of a 1 M solution of lithium aluminum hydride in THF are initially introduced into 5 ml dry THF under argon, and a solution of 500 mg (2.69 mmol) 6-bromo-3-pyridinecarbaldehyde in 3 ml dry THF is added dropwise at 0° C. The mixture is subsequently stirred at RT for 1 h, 25 ml ethyl acetate are then added, while cooling in an ice bath, and hydrolysis is carried out slowly with 50 ml saturated sodium bicarbonate solution. The aqueous phase is extracted with ethyl acetate (three times with 20 ml each time). The combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated on a rotary evaporator. After removal of solvent residues in vacuo, 375 mg (74% of th.) of the title compound are obtained.
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500 mg
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3 mL
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25 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

After dissolving 6-bromonicotinic acid (65.7 g, 0.325 mol) in tetrahydrofuran (1600 ml), triethylamine (54 ml, 0.39 mol) and ethyl chloroformate (32.6 ml, 0.341 mol) were added while stirring on ice. The mixture was stirred for 20 minutes while cooling on ice, and the white crystals which precipitated upon filtration were removed and washed with tetrahydrofuran. The filtrate was stirred while cooling on ice, and an aqueous solution (211 ml) of sodium borohydride (18.4 g, 0.488 mol) was gradually added dropwise over a period of 30 minutes. After continued stirring for 1 hour and 20 minutes while cooling on ice, 800 ml of water was added and extraction was performed with ethyl acetate (600 ml×2), and then after washing the combined organic layers with brine (300 ml) and drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to yield the title compound (45.5 g, 74.5%). This was used without further purification for the following reaction.
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65.7 g
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54 mL
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32.6 mL
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1600 mL
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211 mL
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800 mL
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Yield
74.5%

Synthesis routes and methods V

Procedure details

To a cooled (0° C.), stirred suspension of 6-bromonicotinic acid (13.8 g, 0.068 mol), prepared according to Campbell, et al. Aust. J. Chem. 1971, 24, 277, in THF (20 mL) was added 1.0M BH3 in THF (204 mL, 0.204 mol). The mixture was stirred at room temperature for 3 h, recolled to 0° C., and saturated aqueous K2CO3 and water were added. The mixture was extracted with EtOAc, and the combined extracts were washed with water, dried (MgSO4), and concentrated to give a yellow oil. Purification by flash chromatography (2% MeOH/CH2Cl2) gave 7.5 g (59%) of a yellow solid, mp 49°-51° C.
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13.8 g
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20 mL
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204 mL
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Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromopyridin-3-yl)methanol
Reactant of Route 2
(6-Bromopyridin-3-yl)methanol
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Reactant of Route 4
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(6-Bromopyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-Bromopyridin-3-yl)methanol
Reactant of Route 6
(6-Bromopyridin-3-yl)methanol

Citations

For This Compound
9
Citations
LE McInnes, A Noor, PD Roselt… - Australian Journal of …, 2019 - CSIRO Publishing
Complexes containing positron-emitting radionuclides of copper have the potential to be of use for diagnostic imaging with positron emission tomography. Alzheimer’s disease is …
Number of citations: 9 www.publish.csiro.au
G Zou, K Luo, L Zhao, H Ni, H Wang, Q Li - Liquid Crystals, 2018 - Taylor & Francis
Full article: Ortho-platinated metallomesogens based on rod mesogenic unit of 2-phenylpyridine derivatives: synthesis, high linearly polarised and phase-state-dependent …
Number of citations: 11 www.tandfonline.com
B Spyrou, IN Hungnes, F Mota, J Bordoloi… - Inorganic …, 2021 - ACS Publications
Alzheimer’s disease (AD) is associated with the presence of amyloid plaques in the brain mainly comprised of aggregated forms of amyloid-β (Aβ). Molecules radiolabeled with …
Number of citations: 6 pubs.acs.org
H Geng, K Luo, G Zou, L Zhao, H Wang, Q Li, H Ni - Dyes and Pigments, 2018 - Elsevier
A series of new platinum (II) complexes were obtained, where 2-phenylpyridine derivatives are used as the main ligand and 5-substitued tetrazole are used as the auxiliary ligand. …
Number of citations: 21 www.sciencedirect.com
B Yang, S Yan, Y Zhang, H Ma, F Feng, W Huang - Dyes and Pigments, 2023 - Elsevier
Incorporating supramolecular chirality and high emission into metallomesogens has great significance in the field of flexible electronic devices because of their emergent capacities for …
Number of citations: 0 www.sciencedirect.com
J Luo, Y Liu, Q Chen, D Shi, Y Huang, J Yu… - Dalton …, 2013 - pubs.rsc.org
A novel dinuclear platinum complex of (dfppy-mhb-dfppy)Pt2(acac)2 was synthesized and characterized, where dfppy-mhb-dfppy is a binary C^N cyclometalated ligand containing two …
Number of citations: 18 pubs.rsc.org
BY Kara, M Yazici, B Kilbas, H Goksu - Tetrahedron, 2016 - Elsevier
The reductive dehalogenation of aryl halides was performed by using commercially available aluminium oxy-hydroxide-supported palladium (Pd/AlO(OH)) nanoparticles of about 3 nm …
Number of citations: 24 www.sciencedirect.com
H Geng, K Luo, G Zou, H Wang, H Ni, W Yu… - New Journal of …, 2016 - pubs.rsc.org
Several new square planar platinum(II) complexes based on modified 2-phenylpyridine derivatives as the main ligand and picolinic acid as the auxiliary ligand were synthesized and …
Number of citations: 21 pubs.rsc.org
S Harrington, JJ Knox, AR Burns, KL Choo, A Au… - bioRxiv, 2022 - biorxiv.org
Nematode parasites of humans, livestock and crops pose a significant burden on human health and welfare. Alarmingly, parasitic nematodes of animals have rapidly evolved resistance …
Number of citations: 2 www.biorxiv.org

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